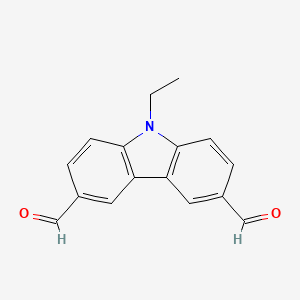

9-etil-9H-carbazol-3,6-dicarboxaldehído

Descripción general

Descripción

9-ethyl-9H-carbazole-3,6-dicarbaldehyde (ECCA) is a carbazole derivative . It has been studied for its antitumor function, particularly in the context of human melanoma cells . ECCA has shown selectively strong inhibitory activity against the growth of BRAF-mutated and BRAF-wild-type melanoma cells .

Synthesis Analysis

ECCA can be synthesized through Schiff base condensation of the 9-ethylcarbazole-3,6-dicarbaldehyde and thiosemicarbazides . This process results in the formation of N-ethylcarbazole-based bis-thiosemicarbazone compounds .Aplicaciones Científicas De Investigación

Aquí hay un análisis exhaustivo de las aplicaciones de investigación científica de “9-etil-9H-carbazol-3,6-dicarboxaldehído”, centrándose en aplicaciones únicas:

Compuestos de polímero fotorrefractivo

El 9-etilcarbazol se puede usar como plastificante en polímeros huésped-huésped para producir compuestos de polímero fotorrefractivo altamente eficientes. Esta aplicación aprovecha la capacidad del compuesto para mejorar las propiedades ópticas de los polímeros .

Datos de propiedad termofísica

El compuesto ha sido evaluado por sus propiedades termofísicas, las cuales son críticas en varias aplicaciones científicas, particularmente en ciencia de materiales donde la temperatura y las propiedades térmicas juegan un papel clave .

Actividades biológicas

Los derivados del carbazol exhiben diversas actividades biológicas como anti-VIH, antimicrobiana, antiinflamatoria, antimalárica, inhibición de la lipasa pancreática, antidiarreica, antiviral, anticancerígena, mosquicida y tripanocida .

Estudios cristalográficos

La estructura cristalina de los derivados del carbazol se puede estudiar para diversas aplicaciones en ciencia de materiales y productos farmacéuticos. El cristal del compuesto se puede montar en una fibra de vidrio para la recolección de datos .

Propiedades antioxidantes

La síntesis que involucra la condensación de la base de Schiff de 9-etilcarbazol-3,6-dicarboxaldehído y tiosemicarbazidas conduce a nuevos compuestos con posibles propiedades antioxidantes .

Actividad antitumoral

Un derivado del carbazol, 9-etil-9H-carbazol-3-carboxaldehído (ECCA), ha sido evaluado por su actividad antitumoral en células de melanoma, mostrando una actividad inhibitoria selectivamente fuerte .

Síntesis de nuevos compuestos

La alta reactividad en la posición 3,6 permite la síntesis de poli(3,6-carbazoles) y sus derivados a partir de 9H-carbazol. Esto es crucial para crear nuevos materiales con las propiedades deseadas .

Mecanismo De Acción

Target of Action

The primary targets of 9-ethyl-9H-carbazole-3,6-dicarbaldehyde (ECCA) are Acetylcholinesterase (Ach) and Butyrylcholinesterase (BCh) enzymes . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter that sends signals in the nervous system. Inhibition of these enzymes can lead to an increase in the concentration of acetylcholine, affecting nerve signal transmission .

Mode of Action

ECCA interacts with its targets (Ach and BCh enzymes) by inhibiting their activity . The presence of an ethyl substituent in ECCA contributes to this inhibitory effect . This interaction results in changes in the concentration of acetylcholine, thereby affecting nerve signal transmission .

Biochemical Pathways

ECCA affects the cholinergic pathway, which involves the transmission of nerve signals using acetylcholine as a neurotransmitter . By inhibiting Ach and BCh enzymes, ECCA increases the concentration of acetylcholine, leading to enhanced nerve signal transmission .

Result of Action

The inhibition of Ach and BCh enzymes by ECCA leads to an increase in acetylcholine concentration, which enhances nerve signal transmission . This can have various effects depending on the specific context within the body. For example, in the context of melanoma cells, ECCA has been found to induce apoptosis and senescence through the activation of the p53 pathway .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ECCA. For instance, temperature can affect the stability of ECCA, as it can decompose under heat . Moreover, the compound’s efficacy can be influenced by the concentration of the compound, with higher concentrations leading to increased enzyme inhibition .

Análisis Bioquímico

Biochemical Properties

9-Ethyl-9H-carbazole-3,6-dicarbaldehyde has been found to interact with enzymes such as Acetylcholinesterase (Ach) and Butyrylcholinesterase (BCh) in anti-cholinesterase activity assays . The presence of the ethyl substituent has been observed to cause the lowest inhibition, while the free NH2 group increased the inhibition up to 80% at the 100 μM concentration .

Cellular Effects

9-Ethyl-9H-carbazole-3,6-dicarbaldehyde has shown a selectively strong inhibitory activity against the growth of BRAF-mutated and BRAF-wild-type melanoma cells . It inhibits melanoma cell growth by increasing cell apoptosis, which is associated with the upregulation of caspase activities .

Molecular Mechanism

The molecular mechanism of action of 9-Ethyl-9H-carbazole-3,6-dicarbaldehyde involves the reactivation of the p53 pathway in human melanoma cells . It enhances the phosphorylation of p53 at Ser15 in melanoma cells harboring wild-type p53 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 9-Ethyl-9H-carbazole-3,6-dicarbaldehyde on melanoma cells were observed over time . The compound suppressed melanoma growth by enhancing cell apoptosis and reducing cell proliferation .

Propiedades

IUPAC Name |

9-ethylcarbazole-3,6-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-2-17-15-5-3-11(9-18)7-13(15)14-8-12(10-19)4-6-16(14)17/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUYGLHDPWGWFQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)C=O)C3=C1C=CC(=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90395432 | |

| Record name | 9-ethyl-9H-carbazole-3,6-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70207-46-4 | |

| Record name | 9-ethyl-9H-carbazole-3,6-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

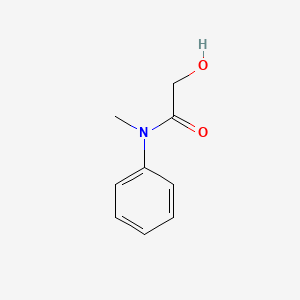

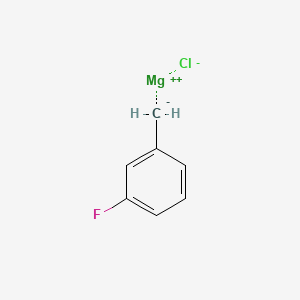

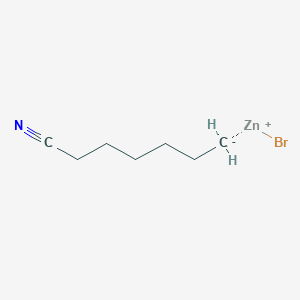

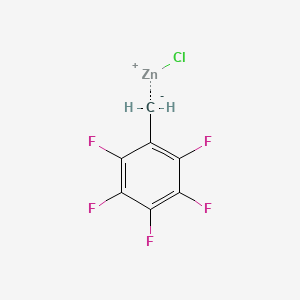

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(E,2S,3R)-3-hydroxy-1-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]dodecanamide](/img/structure/B1599034.png)

![1,1'-Biphenyl, 4,4'-bis[2-(2,5-dimethylphenyl)ethenyl]-](/img/structure/B1599038.png)